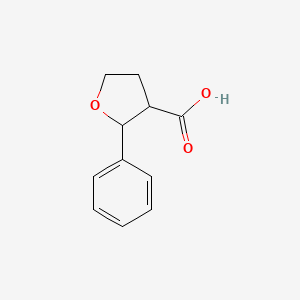

2-Phenyloxolane-3-carboxylic acid

Beschreibung

2-Phenyloxolane-3-carboxylic acid is an organic compound with the molecular formula C₁₁H₁₂O₃. It is a derivative of oxolane, also known as tetrahydrofuran, with a phenyl group attached to the second carbon and a carboxylic acid group attached to the third carbon. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Eigenschaften

Molekularformel |

C11H12O3 |

|---|---|

Molekulargewicht |

192.21 g/mol |

IUPAC-Name |

2-phenyloxolane-3-carboxylic acid |

InChI |

InChI=1S/C11H12O3/c12-11(13)9-6-7-14-10(9)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,12,13) |

InChI-Schlüssel |

BFRVALJPWDJRTR-UHFFFAOYSA-N |

Kanonische SMILES |

C1COC(C1C(=O)O)C2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Phenyloxolane-3-carboxylic acid can be synthesized through several methods:

Oxidation of 2-Phenyloxolane-3-methanol: This method involves the oxidation of 2-phenyloxolane-3-methanol using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Grignard Reaction: Another method involves the reaction of phenylmagnesium bromide with ethyl oxalyl chloride, followed by cyclization and hydrolysis to yield 2-phenyloxolane-3-carboxylic acid.

Industrial Production Methods

Industrial production of 2-phenyloxolane-3-carboxylic acid typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The choice of method depends on the availability of starting materials and the desired purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Phenyloxolane-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form more complex carboxylic acids or ketones.

Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

Substitution Reagents: Nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation.

Major Products Formed

Oxidation: Formation of ketones or more complex carboxylic acids.

Reduction: Formation of 2-phenyloxolane-3-methanol.

Substitution: Formation of nitro or halogenated derivatives of 2-phenyloxolane-3-carboxylic acid.

Wissenschaftliche Forschungsanwendungen

2-Phenyloxolane-3-carboxylic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-phenyloxolane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the phenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Phenyloxolane-2-carboxylic acid: Similar structure but with the carboxylic acid group on the second carbon.

2-Phenyloxolane-4-carboxylic acid: Similar structure but with the carboxylic acid group on the fourth carbon.

Uniqueness

2-Phenyloxolane-3-carboxylic acid is unique due to the specific positioning of the carboxylic acid group on the third carbon, which influences its reactivity and interactions with other molecules. This unique structure makes it a valuable compound in various chemical and biological applications .

Biologische Aktivität

2-Phenyloxolane-3-carboxylic acid is an organic compound recognized for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a phenyl group attached to a three-membered oxolane ring, with a carboxylic acid functional group at the 3-position. Its unique structure allows it to interact with various biological targets, which has been the subject of recent studies.

The molecular formula of 2-Phenyloxolane-3-carboxylic acid is . The compound's structure contributes to its reactivity and biological activity, making it a candidate for further investigation in therapeutic applications.

Anti-inflammatory and Analgesic Properties

Research indicates that 2-Phenyloxolane-3-carboxylic acid exhibits anti-inflammatory and analgesic properties. These effects are critical in the treatment of conditions characterized by inflammation and pain. Preliminary studies have shown that this compound can modulate pathways involved in inflammatory responses, potentially offering new avenues for therapeutic intervention.

Interaction with Biological Targets

Studies have focused on the interaction of 2-Phenyloxolane-3-carboxylic acid with various enzymes and receptors. It is suggested that the compound may bind to targets involved in inflammation and pain signaling pathways. Understanding these interactions is essential for evaluating its therapeutic potential and safety profile.

Comparative Analysis

To better understand the unique properties of 2-Phenyloxolane-3-carboxylic acid, a comparison with structurally similar compounds can be insightful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Phenylpropanoic acid | Aliphatic chain with phenyl group | |

| 2-Methyl-3-phenyloxirane-2-carboxylic acid | Methyl substitution on the oxirane ring | |

| 4-Hydroxybenzoic acid | Simple aromatic carboxylic acid |

The oxirane structure combined with a carboxylic acid functionality in 2-Phenyloxolane-3-carboxylic acid contributes to its distinctive reactivity patterns and biological activities, differentiating it from simpler carboxylic acids or phenolic derivatives.

Case Studies

- Study on Anti-inflammatory Effects : A study demonstrated that 2-Phenyloxolane-3-carboxylic acid significantly reduced inflammatory markers in a murine model of arthritis, suggesting its potential as an anti-inflammatory agent.

- Analgesic Activity Assessment : In another investigation, the compound was tested for analgesic activity using the hot plate test in rodents. Results indicated a dose-dependent reduction in pain response, supporting its analgesic properties.

The proposed mechanism by which 2-Phenyloxolane-3-carboxylic acid exerts its biological effects involves modulation of key signaling pathways associated with inflammation and pain. It is hypothesized that the compound may inhibit specific enzymes or receptors that play critical roles in these processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.